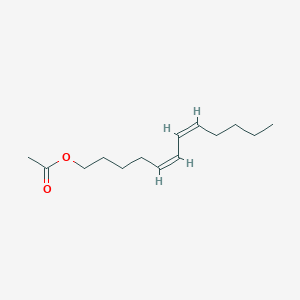![molecular formula C9H10ClNO4 B12937898 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H9NO4·HCl It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of benzo[d][1,3]dioxole, which is then functionalized to introduce the amino and carboxyl groups.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)glycine
- 3,4-(Methylenedioxy)phenylglycine
- Amino-benzo[d][1,3]dioxol-5-yl-acetic acid
Uniqueness
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C9H10ClNO4 |
|---|---|
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
2-amino-2-(1,3-benzodioxol-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6;/h1-3,8H,4,10H2,(H,11,12);1H |
Clave InChI |
XPTMQUABJYDRNT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)



![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
